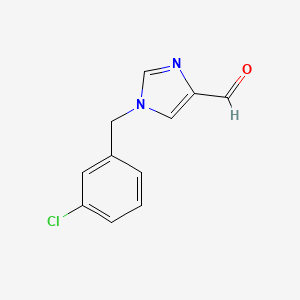

1-(3-氯苄基)-1H-咪唑-4-甲醛

描述

The description of a chemical compound usually includes its IUPAC name, molecular formula, and structural formula. It may also include its appearance and odor if it’s a common compound .

Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the product .Molecular Structure Analysis

This involves the use of spectroscopic techniques like NMR, IR, and X-ray crystallography to determine the structure of the compound .Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes the reactants, products, conditions, and mechanism of the reaction .Physical And Chemical Properties Analysis

This includes properties like melting point, boiling point, solubility, density, and reactivity .科学研究应用

合成与表征

- 咪唑衍生物,如1-(3-氯苄基)-1H-咪唑-4-甲醛,在药物化学中作为构建块具有重要意义。它们用于合成各种具有生物活性的分子。一项研究专注于从4-甲基-1H-咪唑-5-甲醛出发合成新的衍生物,表明咪唑化合物的多功能性可用于开发新的化学实体(Orhan et al., 2019)。

有机合成中的催化

- 与1-(3-氯苄基)-1H-咪唑-4-甲醛密切相关的咪唑-5-甲醛已被用于铜催化的氧化偶联反应。这种方法用于合成1,2,4-三取代-1H-咪唑-5-甲醛,展示了咪唑衍生物在促进复杂有机反应中的作用(Li et al., 2015)。

有机化学中的构建块

- 使用叔丁氧羰基胍和3-溴-1,1-二甲氧基丙烷-2-酮开发了一种新的合成方法,用于创建2-氨基-1H-咪唑-4-甲醛衍生物。这些衍生物在合成各种2-氨基咪唑生物碱时证明了其作为构建块的用途,突显了咪唑衍生物如1-(3-氯苄基)-1H-咪唑-4-甲醛在复杂有机合成中的重要性(Ando & Terashima, 2010)。

合成融环杂环化合物

- 对2-丁基-5-氯-3H-咪唑-4-甲醛进行的研究,这是一种类似于1-(3-氯苄基)-1H-咪唑-4-甲醛的化合物,显示了其在合成三环杂环化合物中的潜力。这对于构建具有生物活性的融环杂环化合物至关重要,表明了这类咪唑衍生物在开发新型药理活性化合物中的作用(Gaonkar & Rai, 2010)。

合成pH敏感自旋探针

- 类似于1-(3-氯苄基)-1H-咪唑-4-甲醛的咪唑甲醛衍生物已被用于合成pH敏感自旋探针。这涉及氧肟3-氧化物的制备和转化,展示了咪唑衍生物在先进化学传感技术中的应用(Kirilyuk et al., 2003)。

作用机制

Target of Action

Similar compounds have been shown to interact with enzymes such as prothrombin and lanosterol 14α-demethylase (CYP51) , a key enzyme in ergosterol biosynthesis. These enzymes play crucial roles in blood coagulation and fungal cell membrane synthesis, respectively .

Mode of Action

Based on the structure and known reactions of similar compounds, it can be inferred that the compound may undergo electrophilic aromatic substitution . In this process, the electrophile (in this case, the 1-(3-chlorobenzyl)-1H-imidazole-4-carbaldehyde) forms a sigma-bond to the benzene ring, generating a positively charged intermediate. A proton is then removed from this intermediate, yielding a substituted benzene ring .

Biochemical Pathways

Similar compounds have been shown to affect the oxidative metabolism of alicyclic amines . Additionally, compounds with similar structures have been shown to decrease the ergosterol level in Candida albicans, suggesting an impact on the ergosterol biosynthesis pathway .

Pharmacokinetics

Similar compounds have been shown to undergo an initial cytochrome p450 (cyp) catalyzed oxidation, yielding a metabolite, followed by an elimination reaction, resulting in the liberation of an electrophilic intermediate .

Result of Action

Similar compounds have been shown to have anticandidal activity, suggesting that they may cause cellular damage or death in fungal cells .

安全和危害

未来方向

属性

IUPAC Name |

1-[(3-chlorophenyl)methyl]imidazole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClN2O/c12-10-3-1-2-9(4-10)5-14-6-11(7-15)13-8-14/h1-4,6-8H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZUNQTNKSSAWOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)CN2C=C(N=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

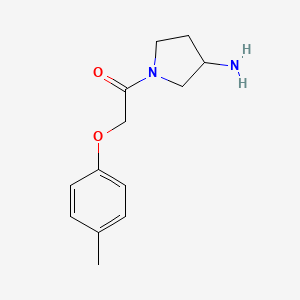

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(Pyridin-3-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B1472361.png)

![4-Methoxypyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B1472372.png)

![2-Cyclopropyl[1,3]oxazolo[5,4-b]pyridine-6-carboxylic acid](/img/structure/B1472374.png)